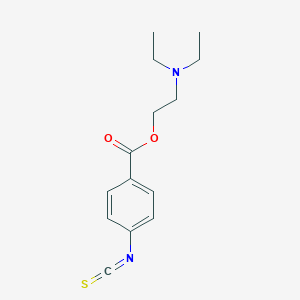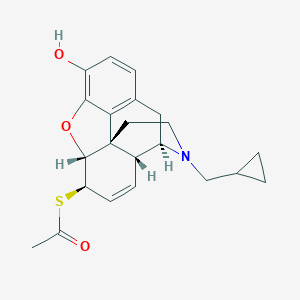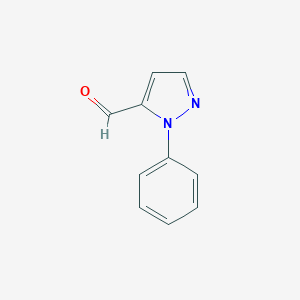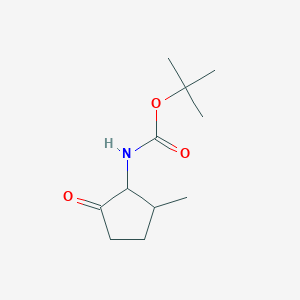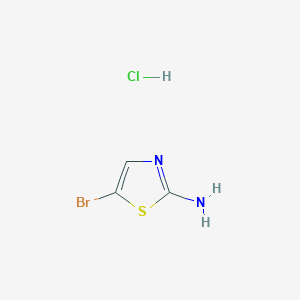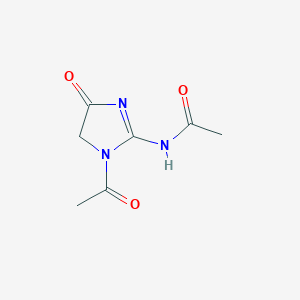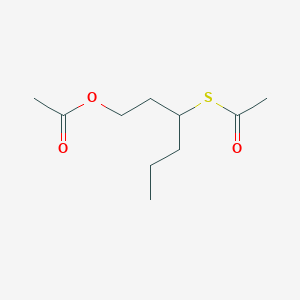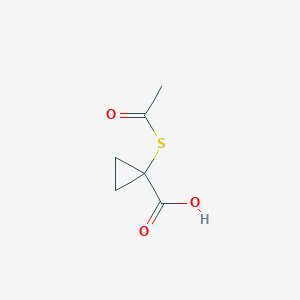
1-Acetylsulfanylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylsulfanylcyclopropane-1-carboxylic acid (ASCPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a sulfur atom and an acetyl group. ASCPC has been synthesized through various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. This compound has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-Acetylsulfanylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been studied in detail. Additionally, this compound has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to draw definitive conclusions about its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Acetylsulfanylcyclopropane-1-carboxylic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, more research is needed to understand the mechanism of action of this compound in cancer cells. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of this compound for reducing inflammation. Additionally, more research is needed to understand the long-term effects of this compound on the body. Finally, there is a need for research on the potential use of this compound in other scientific research fields, such as neuroscience and immunology.
Synthesemethoden
1-Acetylsulfanylcyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium hydride and methyl iodide, and the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium methoxide and methyl iodide. These methods have been optimized to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
1-Acetylsulfanylcyclopropane-1-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by this compound can lead to a reduction in inflammation. This compound has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, leading to their death.
Eigenschaften
CAS-Nummer |
128732-54-7 |
|---|---|
Molekularformel |
C6H8O3S |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
1-acetylsulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3S/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) |
InChI-Schlüssel |
LSOBACJMMZBDGP-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1(CC1)C(=O)O |
Kanonische SMILES |
CC(=O)SC1(CC1)C(=O)O |
Synonyme |
Cyclopropanecarboxylic acid, 1-(acetylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B145345.png)
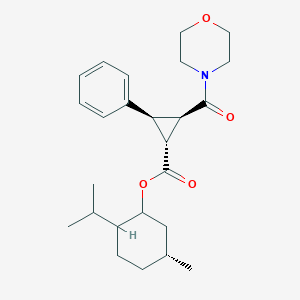
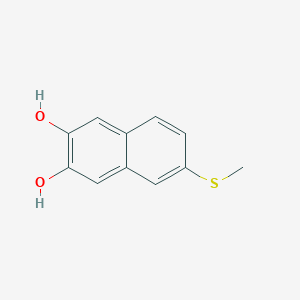
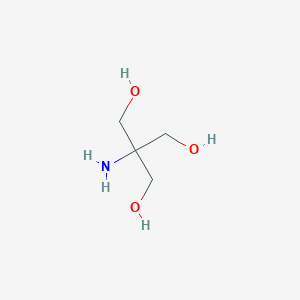
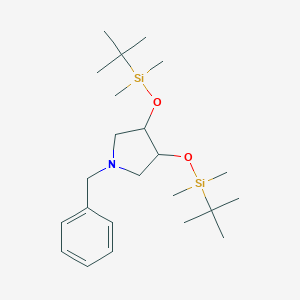
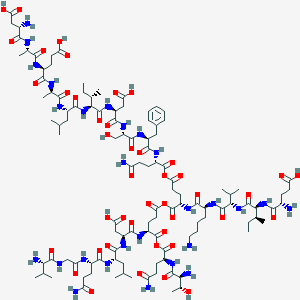
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
